molecular formula C22H29N5O2 B2483334 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 898406-32-1

2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2483334
CAS No.: 898406-32-1
M. Wt: 395.507
InChI Key: OSGIQBZVGIQRAA-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a phenoxy group, a piperidinyl group, and a pyridazinyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group may yield a ketone or an alcohol, while substitution of the phenoxy group can result in various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-phenoxy-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-18(29-19-8-4-2-5-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-3-7-13-25/h2,4-5,8-11,18H,3,6-7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGIQBZVGIQRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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